molecular formula C7H4Cl4O2 B3052925 Drosophilin A CAS No. 484-67-3

Drosophilin A

Cat. No. B3052925
CAS RN: 484-67-3
M. Wt: 261.9 g/mol
InChI Key: XIWJLPHQDBDOAN-UHFFFAOYSA-N
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Description

Drosophilin A , also known as 2,3,5,6-tetrachloro-4-methoxyphenol , is a natural antibiotic. It was initially isolated by F. Kavanagh and co-workers from the mushroom Agaricus subatratus in 1952. Interestingly, this compound was recently identified in commercial meat from wild boars (Sus scrofa) during an analysis for persistent organic pollutants. Given its presumed lack of toxicity, drosophilin A may contribute to the synthesis of useful nontoxic polyhalogenated compounds .

Scientific Research Applications

PPAR-gamma Agonistic Effect

Drosophilin A, identified in the medicinal fungus Phellinus ribis, has been studied for its PPAR-gamma agonistic effect. This is significant as PPAR-gamma agonists, like rosiglitazone, are used for treating type 2 diabetes. The isolation of drosophilin A alongside other polychlorinated compounds indicates potential therapeutic applications in metabolic disorders (Lee, Lee, & Yun, 2008).

Characterization as a Polyacetylene

Drosophilin A has been characterized as a polyacetylene. This characterization comes from further purification and analysis using its ultraviolet absorption spectrum. Its properties as a polyacetylene suggest potential applications in materials science and chemical studies (Anchel, 1953).

Halogenated Hydroquinone Metabolites

A study involving the Andean-Patagonian fungus Phylloporia boldo revealed the production of halogenated hydroquinone metabolites including drosophilin A. This study highlights the potential use of these compounds in biotransformation processes and the significance of halogenating microorganisms (Riquelme, 2020).

properties

IUPAC Name

2,3,5,6-tetrachloro-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWJLPHQDBDOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197514
Record name Drosophilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drosophilin A

CAS RN

484-67-3
Record name Drosophilin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drosophilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROSOPHILIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L66708EXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
PJM Teunissen, HJ Swarts, JA Field - Applied microbiology and …, 1997 - Springer
… for their ability to produce the tetrachlorinated hydroquinone metabolites drosophilin A (DA, tetrachloro-4methoxyphenol) and drosophilin A methyl ether (DAME, tetrachloro-1,4-…
Number of citations: 34 link.springer.com
M Anchel - Journal of the American Chemical Society, 1952 - ACS Publications
… concentrated sulfuric acid and melted at 114 alone or when mixed with Drosophilin A. Drosophilin A is believed to be the first antibiotic compound isolated, which contains a …
Number of citations: 50 pubs.acs.org
TF Bidleman, L Ericson, P Liljelind, M Tysklind - Chemosphere, 2023 - Elsevier
… spectra of some high-concentration specimens indicated the presence of a Cl 2 DMB and a Cl 3 DMB, which could not be identified further due to lack of standards, and drosophilin A (…
Number of citations: 4 www.sciencedirect.com
LAJ Garvie, B Wilkens, TL Groy, JA Glaeser - The Science of Nature, 2015 - Springer
… In contrast, we describe the formation of large quantities of the chloroaromatic drosophilin A methyl ether by the basidiomycete Phellinus badius in the mesquite tree Prosopis juliflora. …
Number of citations: 15 link.springer.com
F Kavanagh, A Hervey… - Proceedings of the …, 1952 - National Acad Sciences
… Further work on drosophilin A isbeing undertaken. Drosophilin A gave the same color reaction with alcoholic ferric chloride as pentachlorophenol. The absorption peak (301 min) was in …
Number of citations: 130 www.pnas.org
GL Cantoni - Journal of the American Chemical Society, 1952 - ACS Publications
… concentrated sulfuric acid and melted at 114 alone or when mixed with Drosophilin A. Drosophilin A is believed to be the first antibiotic compound isolated, which contains a …
Number of citations: 413 pubs.acs.org
C Riquelme, B Candia, D Ruiz, M Herrera, J Becerra… - 2020 - ri.conicet.gov.ar
… hydroquinone metabolites such as drosophilin A, drosophilin A methyl ether and chloroneb … We observed the concentration of drosophilin A, drosophilin A methyl ether and chloroneb …
Number of citations: 9 ri.conicet.gov.ar
IK Lee, JH Lee, BS Yun - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
… drosophilin A on the basis of its mass spectrum and NMR data, which were in good agreement with previously published literatures. Drosophilin A … -4-methoxyphenol (drosophilin A, 4) …
Number of citations: 49 www.sciencedirect.com
M Anchel - Journal of the American Chemical Society, 1952 - ACS Publications
Page 3816. Dr. Fausto Ramirez has kindly called the author’s attention to the fact that there is no real evidence in favor of formula VII. Reexamination shows that formula VII should be …
Number of citations: 1 pubs.acs.org
P Singh, S Rangaswami - Tetrahedron Letters, 1966 - Elsevier
UV spectra. Its NMR spectrum showed only a single sharp signal at 3.9 ppm (aharacteristlc of methoxy protons). Prom these data it could be inferred that the com-pound might be 1, 4-…
Number of citations: 24 www.sciencedirect.com

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